(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This specific compound features an imino group (a nitrogen atom double-bonded to a carbon atom) and a methylpropyl substituent, making it a unique and interesting molecule for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylpropylamine with a suitable furan derivative in the presence of a dehydrating agent can lead to the formation of the desired compound. The reaction conditions typically include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. Catalytic processes, such as those using palladium or gold catalysts, can be employed to enhance the yield and purity of the compound. Additionally, continuous flow reactors and other advanced technologies can be utilized to optimize the production process, ensuring consistency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted furans with different functional groups.
Wissenschaftliche Forschungsanwendungen
(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The furan ring’s aromatic nature allows it to participate in π-π stacking interactions, further modulating its effects. These interactions can lead to various biological outcomes, depending on the specific context and target molecules involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one: This compound features a hydroxyphenyl group instead of a methylpropyl group, leading to different chemical and biological properties.
2(5H)-Furanone: A simpler furan derivative that lacks the imino and methylpropyl substituents.
5-Hydroxy-2(5H)-furanone: Another furan derivative with a hydroxy group, offering different reactivity and applications.
Uniqueness
(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the imino group and the methylpropyl substituent allows for unique interactions and reactivity, making it a valuable compound for various scientific studies and applications.
Eigenschaften
CAS-Nummer |
65582-41-4 |
---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
5-(2-methylpropylimino)furan-2-one |
InChI |
InChI=1S/C8H11NO2/c1-6(2)5-9-7-3-4-8(10)11-7/h3-4,6H,5H2,1-2H3 |
InChI-Schlüssel |
HBZXBKDIZKTFBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN=C1C=CC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.